

Confirming the Structure of 4-Phenylbutanal: A Comparative Guide to Spectroscopic Techniques

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Compound of Interest

Compound Name: 4-Phenylbutanal

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For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of a target molecule is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of **4-phenylbutanal**, a valuable intermediate in the synthesis of various organic compounds. We present a detailed analysis of expected data from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, and Infrared (IR) spectroscopy, alongside standardized experimental protocols. Furthermore, we explore the utility of alternative analytical techniques, namely Mass Spectrometry (MS) and Gas Chromatography (GC), to provide a holistic approach to structural verification.

Spectroscopic Data Summary for 4-Phenylbutanal

The following tables summarize the predicted and expected spectroscopic data for **4-phenylbutanal**. This data serves as a benchmark for experimental results.

Table 1: Predicted ^1H NMR Data for **4-Phenylbutanal** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.77	Triplet (t)	1H	Aldehyde (-CHO)
7.29 - 7.18	Multiplet (m)	5H	Aromatic (C ₆ H ₅)
2.65	Triplet (t)	2H	-CH ₂ - adjacent to phenyl
2.47	Triplet of triplets (tt)	2H	-CH ₂ - adjacent to CHO
1.98	Quintet (quin)	2H	Central -CH ₂ -

Table 2: Predicted ¹³C NMR Data for **4-Phenylbutanal** (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
202.5	Aldehyde Carbonyl (C=O)
141.5	Aromatic C (quaternary)
128.5	Aromatic CH
128.3	Aromatic CH
126.0	Aromatic CH
44.0	-CH ₂ - adjacent to CHO
35.2	-CH ₂ - adjacent to phenyl
25.5	Central -CH ₂ -

Table 3: Key IR Absorption Bands for **4-Phenylbutanal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3085, 3062, 3027	Medium	Aromatic C-H stretch
~2925, 2855	Strong	Aliphatic C-H stretch
~2820, 2720	Medium	Aldehyde C-H stretch (Fermi resonance)
~1725	Strong	Aldehyde C=O stretch
~1604, 1496, 1454	Medium to Weak	Aromatic C=C skeletal vibrations

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of the **4-phenylbutanal** sample for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 500 MHz NMR Spectrometer
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16

- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 220 ppm

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
- Place a single drop of neat **4-phenylbutanal** directly onto the center of the ATR crystal.

Instrument Parameters:

- Spectrometer: FTIR spectrometer with a diamond ATR accessory
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Alternative Analytical Techniques: A Comparative Overview

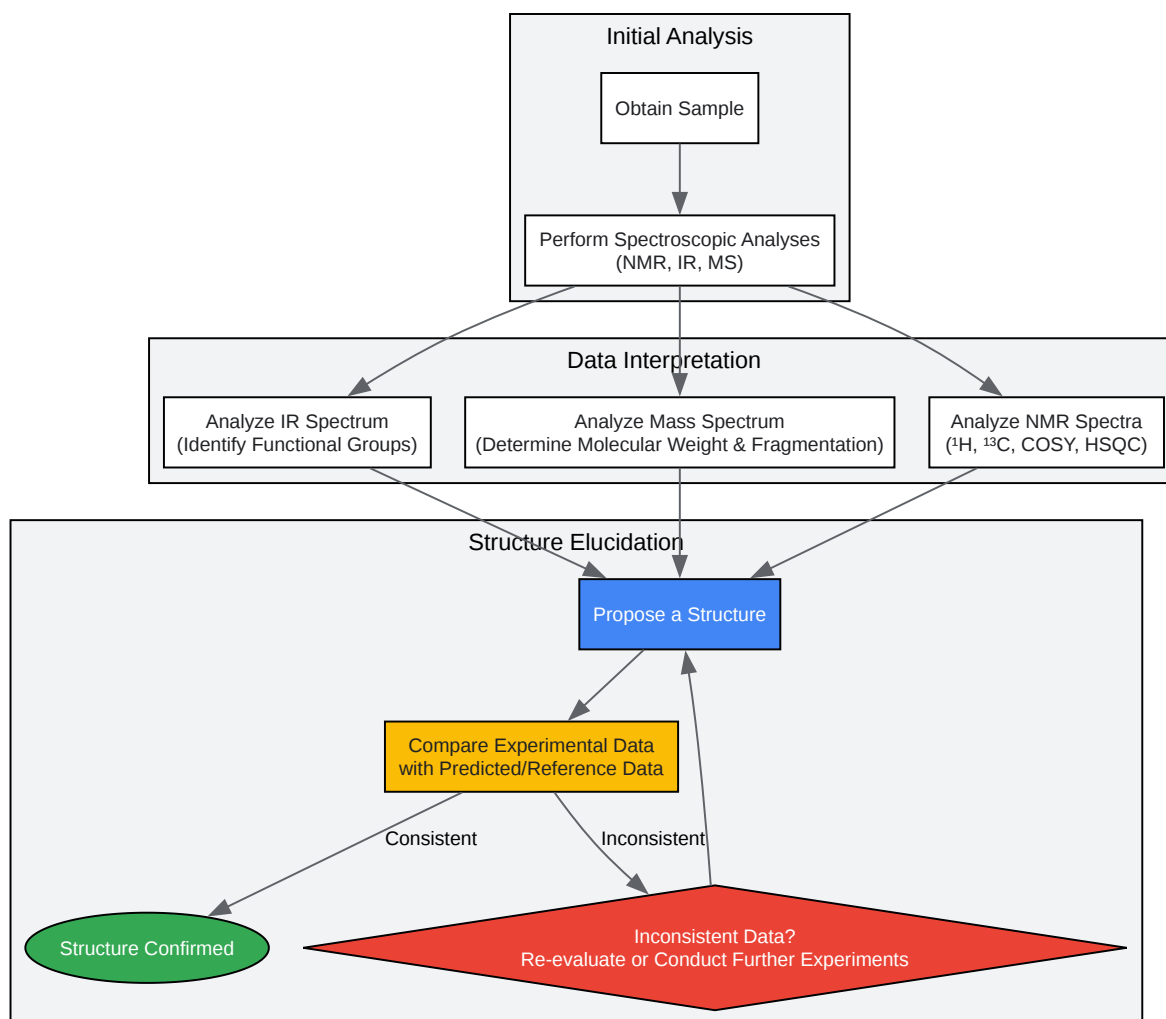
While NMR and IR spectroscopy are primary tools for structural elucidation, other techniques provide complementary and confirmatory data.

Table 4: Comparison with Alternative Analytical Techniques

Technique	Information Provided	Advantages	Limitations
Mass Spectrometry (MS)	Provides the molecular weight and fragmentation pattern. The molecular ion peak for 4-phenylbutanal is expected at $m/z = 148$. Key fragments would likely include the tropylium ion ($m/z = 91$) and fragments from alpha-cleavage.	High sensitivity, requires very small sample amounts. Provides definitive molecular weight.	Isomers can have identical molecular weights and similar fragmentation patterns, making differentiation challenging without high-resolution MS or tandem MS.
Gas Chromatography (GC)	Determines the purity of the sample and can be used to separate it from isomers or impurities. The retention time is a characteristic property under specific conditions.	Excellent for separating volatile compounds and assessing purity. Can be coupled with MS (GC-MS) for powerful analysis.	Not a primary technique for structural elucidation on its own. Requires the compound to be volatile and thermally stable.

Logical Workflow for Structural Confirmation

The process of confirming a chemical structure using spectroscopic data follows a logical progression. The following diagram illustrates this workflow.



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Caption: Workflow for Spectroscopic Structure Confirmation.

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